molecular formula C25H24ClN3O4 B2936454 5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide CAS No. 899785-81-0

5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide

Cat. No.: B2936454
CAS No.: 899785-81-0
M. Wt: 465.93
InChI Key: MFRMHZOSOVEAOH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of similar compounds shows that they belong to the monoclinic system with space group P21/c . The compound consists of a benzene ring and a 1,3,5-triazine ring .

Scientific Research Applications

Pesticide Interaction and Residue Formation

Compounds with structural similarities to the one have been involved in studies related to pesticide interactions. For instance, the interaction between certain herbicides has been shown to lead to the formation of unexpected residues in the soil, highlighting the complex chemical behavior of these compounds in environmental contexts (Bartha, 1969).

Chemical Reactions and Derivative Formation

Research has also explored the reactivity of structurally related compounds, leading to various derivative formations. For example, the ring-opening reaction of certain dioxane derivatives with cyclic secondary amines has provided insights into the synthesis of new chemical entities, showcasing the versatility of these compounds in synthetic chemistry (Šafár̆ et al., 2000).

Antimicrobial Activities

Some quinazoline and triazole derivatives have been synthesized and tested for their antimicrobial activities, indicating the potential of these compounds in developing new antimicrobial agents. This research underlines the importance of structural features in modulating biological activities (Bektaş et al., 2007).

Antihypertensive Activity

Quinazoline derivatives have also been investigated for their antihypertensive activity, with certain compounds showing effectiveness in reducing blood pressure in animal models. This suggests potential therapeutic applications for cardiovascular diseases (Sekiya et al., 1983).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with anthranilic acid to form 4-chlorobenzylanthranilic acid. This intermediate is then cyclized with acetic anhydride to form 5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanoic acid. The final compound is obtained by coupling this intermediate with 2-furylmethylamine in the presence of a coupling agent such as EDCI or DCC.", "Starting Materials": [ "4-chlorobenzaldehyde", "anthranilic acid", "acetic anhydride", "2-furylmethylamine", "EDCI or DCC" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with anthranilic acid in the presence of a catalyst such as HCl or H2SO4 to form 4-chlorobenzylanthranilic acid.", "Step 2: Cyclization of 4-chlorobenzylanthranilic acid with acetic anhydride in the presence of a catalyst such as pyridine to form 5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanoic acid.", "Step 3: Coupling of 5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanoic acid with 2-furylmethylamine in the presence of a coupling agent such as EDCI or DCC to form the final compound, 5-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)pentanamide." ] }

899785-81-0

Molecular Formula

C25H24ClN3O4

Molecular Weight

465.93

IUPAC Name

5-[1-[(4-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide

InChI

InChI=1S/C25H24ClN3O4/c26-19-12-10-18(11-13-19)17-29-22-8-2-1-7-21(22)24(31)28(25(29)32)14-4-3-9-23(30)27-16-20-6-5-15-33-20/h1-2,5-8,10-13,15H,3-4,9,14,16-17H2,(H,27,30)

InChI Key

MFRMHZOSOVEAOH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)CCCCC(=O)NCC4=CC=CO4

solubility

not available

Origin of Product

United States

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